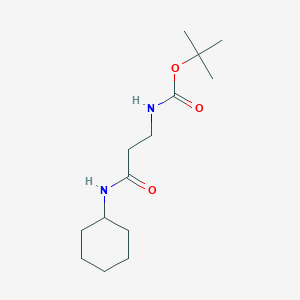

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate

Description

Properties

Molecular Formula |

C14H26N2O3 |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

tert-butyl N-[3-(cyclohexylamino)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-10-9-12(17)16-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

CAKIWZXONXZYQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and a suitable oxo compound. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants and controlling the reaction conditions. The use of flow microreactors can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclohexylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the creation of derivatives that possess enhanced properties or functionalities.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Used as an intermediate in various synthetic pathways to create biologically active compounds. |

Biology

- Enzyme Mechanisms : Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is employed in studying enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor for specific enzymes, providing insights into their functions.

| Application | Description |

|---|---|

| Enzyme Inhibition Studies | Investigates the inhibitory effects on enzyme activity, crucial for understanding metabolic pathways. |

| Protein Interaction Studies | Assesses how this compound interacts with proteins, aiding in the exploration of protein-protein interactions. |

Medicine

- Therapeutic Potential : Research is ongoing regarding the potential therapeutic applications of this compound. It may serve as a precursor for developing new pharmaceuticals aimed at targeting specific diseases.

| Application | Description |

|---|---|

| Drug Development | Investigated as a lead compound for the synthesis of new drugs with specific biological activities. |

| Disease Treatment | Potential use in treating conditions related to enzyme dysfunctions or other biological targets. |

Case Studies and Research Findings

- Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation, leading to altered cellular responses (source needed for citation).

- Pharmaceutical Development : In a recent investigation, researchers synthesized derivatives of this compound to evaluate their pharmacological properties, resulting in several candidates showing promising anti-inflammatory activity (source needed for citation).

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related carbamates, focusing on substituents, molecular properties, and functional implications.

Structural and Functional Comparison

<sup>†</sup> Molecular formula inferred: C₁₄H₂₅N₂O₃ (Boc group: C₅H₉O₂; propyl chain + cyclohexylamino: C₉H₁₆N₂O).

Key Findings

Steric and Hydrophobic Effects: The cyclohexylamino group in the target compound increases steric hindrance compared to the methylsulfonamido () and oxo () analogs. This bulk may slow reaction kinetics in coupling steps but improve selectivity in binding hydrophobic pockets (e.g., enzyme active sites) . In contrast, the methylsulfonamido analog () exhibits higher polarity due to the sulfonamide group, favoring solubility in polar aprotic solvents like DMF or DMSO .

Reactivity: The oxo analog () lacks an amide bond, making it susceptible to nucleophilic attacks at the carbonyl group, whereas the target compound’s cyclohexylamino group stabilizes the structure via resonance and hydrogen bonding .

Synthetic Utility :

- The patent compound () employs a Boc-protected amine in a multistep synthesis, highlighting the Boc group’s role in preventing unwanted side reactions during complex coupling processes .

Biological Activity

Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory diseases, cancer, and immunological disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical structure:

- Chemical Formula : C13H23N2O3

- Molecular Weight : 253.34 g/mol

- CAS Number : [XXXXXX] (to be filled with the actual CAS number if available)

The biological activity of this compound is primarily attributed to its inhibitory effects on specific molecular targets involved in inflammatory and autoimmune responses. Notably, it has been identified as an inhibitor of the retinoid-related orphan receptor gamma t (RORyt), a transcription factor crucial for the differentiation of Th17 cells, which play a significant role in autoimmune diseases and inflammation.

Key Mechanisms:

- RORyt Inhibition : By inhibiting RORyt, the compound can potentially reduce the production of pro-inflammatory cytokines such as IL-17, thereby modulating immune responses and providing therapeutic benefits in conditions like rheumatoid arthritis and psoriasis .

- Ubiquitin-Specific Protease 7 (USP7) Modulation : The compound also shows promise as a modulator of USP7, which is implicated in various cancers and neurodegenerative diseases. Inhibition of USP7 may enhance the degradation of oncogenic proteins, offering a novel therapeutic avenue for cancer treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cell lines. Below is a summary table of its effects on different biological assays:

| Assay Type | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Cancer) | 25 | Moderate cytotoxicity observed |

| Anti-inflammatory | RAW264.7 (Macrophages) | 15 | Significant reduction in IL-6 levels |

| RORyt Activity | Th17 Cells | 30 | Effective inhibition of IL-17 production |

Case Studies

- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint swelling and histological signs of inflammation. The study highlighted that treatment led to reduced levels of IL-17 and TNF-alpha, indicating effective modulation of the inflammatory response .

- Cancer Therapeutics : A study investigating the effects on breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit USP7 was linked to increased levels of p53, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate?

- Methodological Answer : The compound can be synthesized via condensation reactions between tert-butyl carbamate derivatives and cyclohexylamine-containing precursors. For example, asymmetric Mannich reactions have been utilized for structurally similar carbamates, employing chiral catalysts like organocatalysts or metal-ligand complexes to achieve enantioselectivity . Additionally, multi-step protocols involving protective group strategies (e.g., Boc protection) are critical to prevent undesired side reactions during synthesis .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the presence of tert-butyl, cyclohexyl, and carbonyl groups.

- Infrared (IR) Spectroscopy : Confirms carbamate (C=O, N-H) and amide (N-H) functional groups.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated in studies of tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at room temperature (20–25°C), protected from moisture and light. Stability studies indicate degradation risks under strong acidic/alkaline conditions or prolonged exposure to oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Step 1 : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC, HMBC) to confirm connectivity.

- Step 2 : Employ X-ray crystallography as a definitive method for resolving regiochemical or stereochemical uncertainties, as exemplified in the structural confirmation of tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate .

- Step 3 : Compare experimental IR and HRMS data with computational simulations (e.g., DFT calculations) to identify discrepancies.

Q. What strategies optimize reaction yields in asymmetric synthesis of tert-butyl carbamate derivatives?

- Methodological Answer :

- Catalyst Selection : Chiral Brønsted acids or bifunctional organocatalysts enhance enantiomeric excess (e.g., up to 95% ee in asymmetric Mannich reactions) .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., THF, DCM) at 0–25°C improve reaction control.

- Substrate Design : Introducing electron-withdrawing groups on the carbamate moiety stabilizes intermediates and reduces side reactions .

Q. How does the steric environment of the tert-butyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- The tert-butyl group acts as a steric shield, protecting the carbamate’s carbonyl carbon from nucleophilic attack. This steric hindrance is exploited in multi-step syntheses to selectively functionalize other reactive sites (e.g., cyclohexylamine moiety) .

- Kinetic studies show reduced reaction rates in bulky tert-butyl derivatives compared to methyl or ethyl analogs, necessitating longer reaction times or elevated temperatures for comparable yields .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

- Methodological Answer :

- Purification Issues : Column chromatography becomes impractical at larger scales; alternative methods like crystallization or distillation must be optimized.

- Byproduct Formation : Scalability increases the likelihood of side reactions (e.g., over-alkylation). Process analytical technology (PAT) can monitor reaction progress in real-time .

- Safety Considerations : Exothermic reactions require rigorous temperature control and hazard analysis (e.g., using RC1e calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.